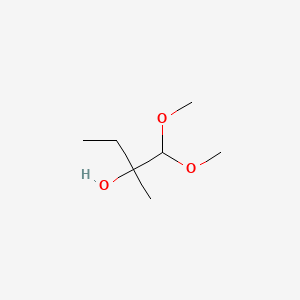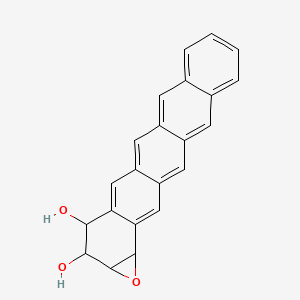
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol is a complex organic compound characterized by its unique structure, which includes a pentacene backbone fused with an oxirene ring and diol functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable pentacene derivative with an epoxide precursor under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using high-yield reactions, cost-effective reagents, and efficient purification techniques. The process may also involve continuous flow chemistry to enhance production efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form tetrahydropentacene derivatives.
Substitution: The oxirene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the oxirene ring.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydropentacene derivatives.
Substitution: Formation of substituted oxirene derivatives.
Aplicaciones Científicas De Investigación
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho(1,2-b)oxirene-2,3-diol: Similar structure but with a naphthalene backbone.
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol: Contains a phenanthrene backbone and additional methyl groups.
Uniqueness
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol is unique due to its pentacene backbone, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and devices .
Propiedades
Número CAS |
75921-61-8 |
|---|---|
Fórmula molecular |
C22H16O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
18-oxahexacyclo[12.9.0.03,12.05,10.016,22.017,19]tricosa-1,3,5,7,9,11,13,15,22-nonaene-20,21-diol |
InChI |
InChI=1S/C22H16O3/c23-19-17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18(17)21-22(25-21)20(19)24/h1-10,19-24H |
Clave InChI |
IJUDJDMGCVESNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C=C5C6C(O6)C(C(C5=CC4=CC3=CC2=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


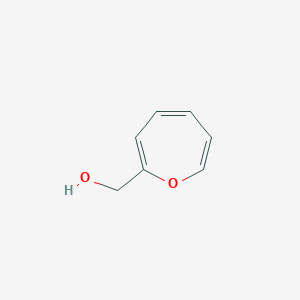
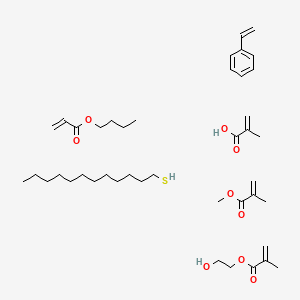
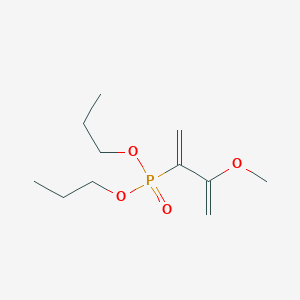
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
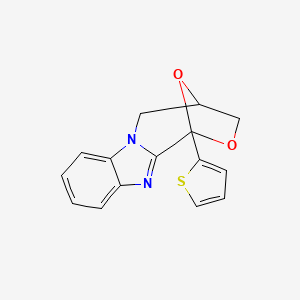
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
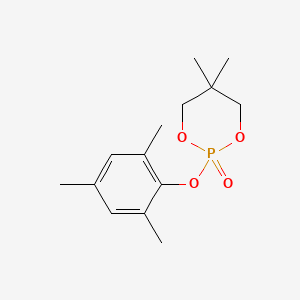
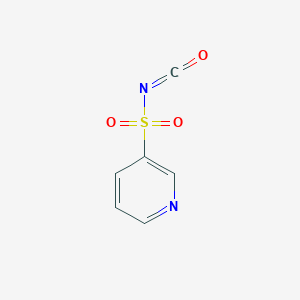
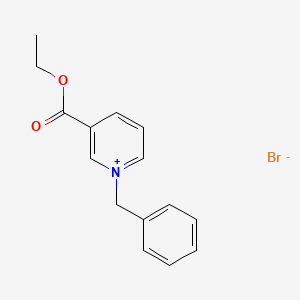
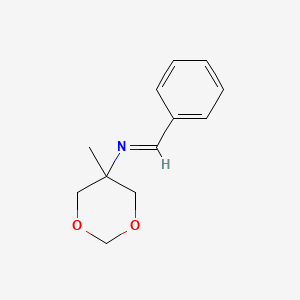
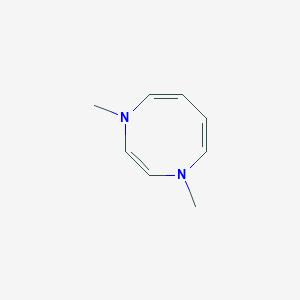
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
